molecular formula C25H26N2O6 B2364184 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 898440-94-3

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2364184
CAS No.: 898440-94-3
M. Wt: 450.491
InChI Key: HILUDMNZXVEVBJ-UHFFFAOYSA-N
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Description

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2,5-dimethoxyphenyl)acetamide is an intricate compound, notable for its multifaceted structure and potential applications in various scientific disciplines. Its unique arrangement of a pyran, quinoline, and acetamide groups highlights its complexity and the synthetic challenge it poses.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step reactions. Here's a general outline:

  • Step 1: Synthesis of the Pyran Moiety

    • The pyran ring can be synthesized using a cyclization reaction involving appropriate diketones and aldehydes in the presence of an acid catalyst.

    • Reaction Conditions: : Acid catalyst, moderate temperature (60-80°C), solvent like ethanol or methanol.

  • Step 2: Formation of 3,4-Dihydroquinolin-1(2H)

    • The quinoline derivative can be prepared through the reduction of quinoline-2-carbaldehyde using hydrogenation or other reducing agents such as sodium borohydride.

    • Reaction Conditions: : Reducing agent, room temperature, solvent like ethanol.

  • Step 3: Coupling Reactions

    • The synthesized pyran and quinoline derivatives are coupled using a suitable linker. This involves forming the oxo bridge via an etherification reaction.

    • Reaction Conditions: : Basic or neutral conditions, moderate temperature, polar aprotic solvent like DMF or DMSO.

  • Step 4: Acetamide Formation

    • The final step involves the acetamidation, where the coupled product reacts with 2,5-dimethoxyaniline and acetic anhydride.

    • Reaction Conditions: : Acetic anhydride, room temperature, solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the process might involve optimizing each step for higher yields and purity, often incorporating continuous flow reactors and more efficient catalysts. This could involve specific equipment to control temperature and pressure precisely and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions at the quinoline or pyran moieties, forming various oxidized derivatives.

    • Common Reagents: : Potassium permanganate, chromium trioxide.

    • Conditions: : Acidic or basic media, room temperature to moderate heating.

  • Reduction

    • Reduction typically targets the quinoline ring, converting it to more reduced forms like tetrahydroquinoline.

    • Common Reagents: : Sodium borohydride, catalytic hydrogenation.

    • Conditions: : Room temperature, methanol or ethanol solvent.

  • Substitution

    • The aromatic rings in the compound allow for substitution reactions, replacing hydrogen atoms with different functional groups.

    • Common Reagents: : Halogens (chlorine, bromine), nitrating agents.

    • Conditions: : Varied depending on the substituent, often requiring catalysts.

Major Products

  • Oxidized derivatives of quinoline and pyran rings.

  • Reduced forms of quinoline.

  • Substituted aromatic rings with halogens, nitro groups, etc.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound’s unique structure could make it a candidate for catalyst design in various organic reactions.

  • Molecular Probes: : Its reactivity and structure could make it useful as a probe in studying reaction mechanisms.

Biology

  • Enzyme Inhibition: : Its structural complexity allows it to interact with various biological targets, potentially inhibiting enzymes related to diseases.

  • Fluorescent Markers: : Derivatives might be used as fluorescent markers for biological imaging.

Medicine

  • Drug Development: : Exploring its pharmacological properties could reveal potential as a drug candidate for various diseases.

  • Diagnostic Agents: : Its binding properties could make it useful in diagnostic applications.

Industry

  • Materials Science: : Its structure might lend itself to being used in creating novel materials with specific properties.

Mechanism of Action

The compound’s mechanism of action is linked to its ability to interact with various molecular targets:

  • Molecular Targets

    • Enzymes: : It might inhibit or modulate enzyme activity, affecting biochemical pathways.

    • Receptors: : Binding to specific receptors can modulate cellular responses.

  • Pathways Involved

    • Signal Transduction: : Interaction with cellular signaling molecules could influence signal transduction pathways.

    • Gene Expression: : It might impact gene expression by interacting with DNA or transcription factors.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(aminomethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2,5-dimethoxyphenyl)acetamide

  • 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-methoxyphenyl)acetamide

Uniqueness

  • The presence of the 2,5-dimethoxyphenyl group and the specific arrangement of quinoline and pyran moieties make it distinct.

  • Unique reactivity profiles compared to similar compounds.

  • Potentially different biological activity due to structural nuances.

By breaking down its synthetic routes, reactions, applications, and comparing it to similar compounds, we can appreciate the uniqueness and potential of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2,5-dimethoxyphenyl)acetamide in various scientific fields. Fascinating stuff, right?

Properties

IUPAC Name

2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,5-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6/c1-30-18-9-10-23(31-2)20(12-18)26-25(29)16-33-24-15-32-19(13-22(24)28)14-27-11-5-7-17-6-3-4-8-21(17)27/h3-4,6,8-10,12-13,15H,5,7,11,14,16H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILUDMNZXVEVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)COC2=COC(=CC2=O)CN3CCCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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